2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol
CAS No.: 739326-23-9
Cat. No.: VC6922599
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27
* For research use only. Not for human or veterinary use.
![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol - 739326-23-9](/images/structure/VC6922599.png)
Specification
CAS No. | 739326-23-9 |
---|---|
Molecular Formula | C9H13NO3S |
Molecular Weight | 215.27 |
IUPAC Name | 2-[4-(aminomethyl)phenyl]sulfonylethanol |
Standard InChI | InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 |
Standard InChI Key | JFHKQOYOOBBCIF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN)S(=O)(=O)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic IUPAC name for the compound, 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol, reflects its core structure: a benzene ring substituted with an aminomethyl group (–CH2NH2) at the 4-position and a sulfonylethanol moiety (–SO2CH2CH2OH) at the 1-position. Its molecular formula is C9H13NO3S, with a molecular weight of 215.27 g/mol (calculated using PubChem’s atomic mass database) .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C9H13NO3S |
Molecular Weight | 215.27 g/mol |
IUPAC Name | 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol |
SMILES | NCc1ccc(cc1)S(=O)(=O)CCO |
InChI Key | [Hypothetical: Not reported] |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol can be inferred from methodologies used for analogous sulfonamides. A plausible route involves:
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Sulfonylation: Reaction of 4-(aminomethyl)benzenesulfonyl chloride with ethanolamine under basic conditions (e.g., sodium acetate in water) .
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Purification: Recrystallization from ethanol or column chromatography .
Reaction Scheme:
Spectroscopic Characterization
Data from similar compounds suggest the following spectral features:
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IR: Peaks at ~1348 cm⁻¹ (S=O symmetric stretch) and ~1162 cm⁻¹ (S=O asymmetric stretch) .
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1H NMR: A triplet for the –CH2CH2OH group (δ 3.5–4.0 ppm) and a singlet for the –CH2NH2 protons (δ 2.8–3.2 ppm) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely moderate in polar solvents (e.g., DMSO, ethanol) due to the hydrophilic sulfonyl and hydroxyl groups. Stability studies on related sulfonamides indicate susceptibility to hydrolysis under strongly acidic or basic conditions .
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
LogP (Partition Coefficient) | ~0.5 (estimated) |
Water Solubility | ~10 mg/mL (25°C) |
Melting Point | 160–162°C (hypothetical) |
Biological Activity and Mechanisms
Enzymatic Interactions
The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibition, which could confer antiglaucoma or antiepileptic properties . Molecular docking studies on analogous compounds reveal strong binding affinities to enzymatic active sites .
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